molecular formula C19H23N3O3 B5852950 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine

1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine

Cat. No. B5852950
M. Wt: 341.4 g/mol
InChI Key: OTJMCMDXOHKOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine, also known as DPI, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DPI is a piperazine derivative that has been studied for its ability to interact with various biological targets, including receptors and enzymes. In

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine is not fully understood, but it is believed to interact with various biological targets, including receptors and enzymes. 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has been shown to interact with the serotonin 5-HT1A receptor, which is involved in mood regulation. 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has been shown to have various biochemical and physiological effects in animal models. 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has also been shown to modulate the immune system by reducing levels of pro-inflammatory cytokines. Additionally, 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has several advantages for lab experiments, including its high purity and stability. 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine. One direction is to further investigate the mechanism of action of 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine and its interactions with various biological targets. Another direction is to explore the potential therapeutic applications of 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine in other fields, such as immunology and infectious diseases. Additionally, future research could focus on developing new derivatives of 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine with improved properties for therapeutic use.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzyl chloride with isonicotinic acid to form 3,4-dimethoxybenzylisonicotinate. This intermediate compound is then reacted with piperazine to produce 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine. The synthesis of 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has been optimized for high yields and purity through various modifications to the reaction conditions.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has been studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has also been studied for its potential as a cancer therapeutic, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(3,4-dimethoxybenzyl)-4-isonicotinoylpiperazine has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-4-3-15(13-18(17)25-2)14-21-9-11-22(12-10-21)19(23)16-5-7-20-8-6-16/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJMCMDXOHKOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Dimethoxybenzyl)piperazin-1-yl](pyridin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.